![molecular formula C8H14S4 B14243114 Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis- CAS No. 188829-92-7](/img/structure/B14243114.png)
Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is a sulfur-containing heterocyclic compound. It is characterized by its three-membered ring structure, which includes two carbon atoms and one sulfur atom. This compound is known for its high reactivity due to the ring strain associated with its three-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- can be synthesized through various methods. One common method involves the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of thietanylpyrazole as a result of thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production methods for thiirane compounds often involve the use of thiourea supported by calcium carbonate (CaCO3) under oil bath conditions (60–70°C). This method is both environmentally friendly and practical .
Chemical Reactions Analysis
Types of Reactions
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiiranes to thiols.
Substitution: Thiiranes can undergo nucleophilic substitution reactions, where nucleophiles attack the less substituted carbon atom.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as KOH, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiiranes .
Scientific Research Applications
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing compounds.
Medicine: Thiirane compounds are being explored for their therapeutic potential in drug development.
Industry: Thiiranes are used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- involves its high reactivity due to ring strain. This reactivity allows it to undergo various chemical reactions, including ring-opening reactions, isomerizations, and insertions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- include:
Aziridines: Nitrogen analogs of thiiranes.
Thietanes: Four-membered sulfur-containing heterocycles.
Uniqueness
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is unique due to its three-membered ring structure, which imparts high reactivity and allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications .
Properties
CAS No. |
188829-92-7 |
|---|---|
Molecular Formula |
C8H14S4 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-[2-(thiiran-2-ylmethylsulfanyl)ethylsulfanylmethyl]thiirane |
InChI |
InChI=1S/C8H14S4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 |
InChI Key |
SLQDZZGEPQYECP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSCCSCC2CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
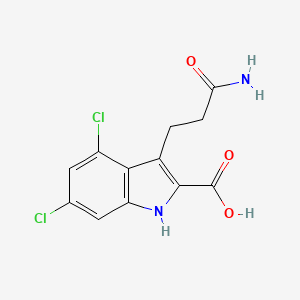
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)

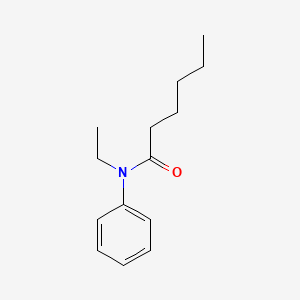

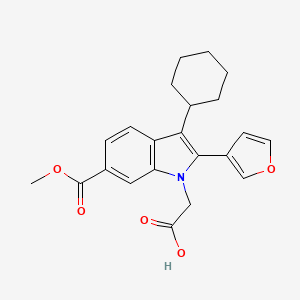
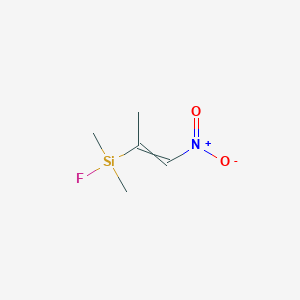
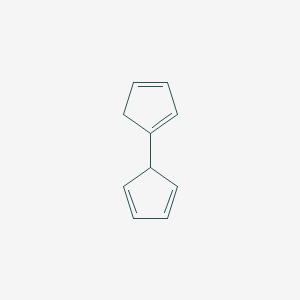
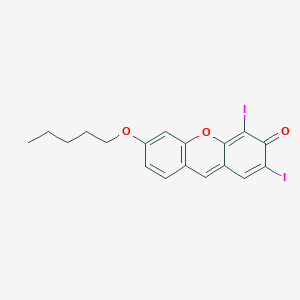
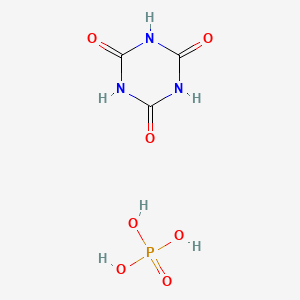
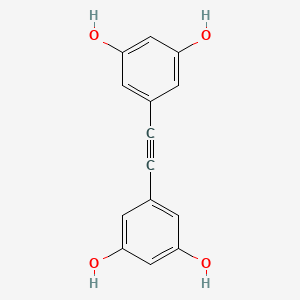
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)
